![molecular formula C13H11NO3 B2511936 8,9-dihydro-5H-[1,3]dioxolo[4,5-b]carbazol-6(7H)-one CAS No. 1232803-33-6](/img/structure/B2511936.png)

8,9-dihydro-5H-[1,3]dioxolo[4,5-b]carbazol-6(7H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

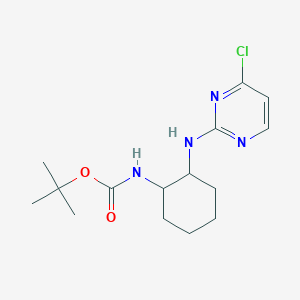

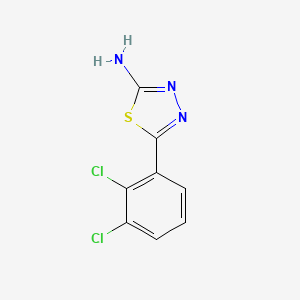

8,9-dihydro-5H-[1,3]dioxolo[4,5-b]carbazol-6(7H)-one is a chemical compound that belongs to the class of carbazole derivatives. It is a synthetic precursor of the bio-active carbazole skeleton Clausenalene . This compound has been used as a fluorophore in various studies due to its reputable spectral properties .

Synthesis Analysis

The compound has been synthesized from the corresponding methoxy and methylenedioxy derivatives of 2,3,4,9-tetrahydro-1H-carbazol-1-one . One of the classical methods for the synthesis of carbazole derivatives involves the synthesis of keto-tetrahydrocarbazole derivatives and then functional group interconversion to obtain the said skeleton .Molecular Structure Analysis

The molecular formula of 8,9-dihydro-5H-[1,3]dioxolo[4,5-b]carbazol-6(7H)-one is C13H11NO3. It has a large π-conjugated system . The compound MDDCO, which is similar to the compound , is more planar compared to DMTCO .Chemical Reactions Analysis

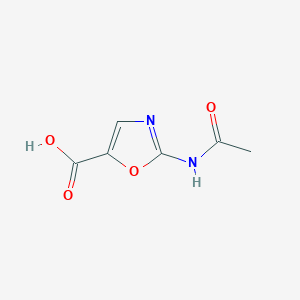

The compound is particularly responsive to the hydrogen bonding nature as well as the polarity of the solvent molecules . It behaves as a reporter of its immediate microenvironment when considered in micelles and β-cyclodextrin .Physical And Chemical Properties Analysis

The compound is sensitive to solvent polarity, but the sensitivity is much higher in the electronic excited state observed by steady-state and time-resolved fluorescence experiments than in the ground state studied by UV–vis absorption spectroscopy . The fluorescence spectral shifts are linearly correlated with the empirical parameters of the protic solvents .Wissenschaftliche Forschungsanwendungen

Let’s explore its diverse applications:

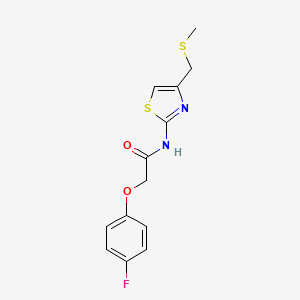

- 8,9-dihydro-5H-[1,3]dioxolo[4,5-b]carbazol-6(7H)-one exhibits antibacterial properties. It can inhibit bacterial growth and may find applications in combating infections .

- This compound also possesses antifungal activity. It can suppress fungal growth and may be useful in treating fungal infections .

- As an antineoplastic agent, it inhibits the proliferation of neoplastic cells. Researchers are exploring its potential in cancer therapy .

- 8,9-dihydro-5H-[1,3]dioxolo[4,5-b]carbazol-6(7H)-one induces apoptosis (programmed cell death) in multi-celled organisms. This property could be relevant for cancer treatment .

- It antagonizes mechanisms leading to blood platelet aggregation. This property may have implications in cardiovascular health and clot prevention .

- Found in certain plant species, this compound is part of their metabolic processes. Its role in plants is still being explored .

- It interferes with the action of topoisomerases, enzymes that regulate DNA winding. This property could be relevant in cancer research and drug development .

Antibacterial Agent

Antifungal Agent

Antineoplastic Agent

Apoptosis Inducer

Platelet Aggregation Inhibitor

Plant Metabolite

Topoisomerase Inhibitor

Zukünftige Richtungen

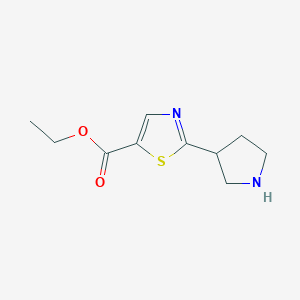

Fluorescent carbazole derivatives, like 8,9-dihydro-5H-[1,3]dioxolo[4,5-b]carbazol-6(7H)-one, have found application in various areas like light-emitting diodes, potential photosensitive biological units, fluorescent markers in biology, photo-induced electron sensors, and in diverse fields of chemistry . They are always important as they can be used as labeling agents and sensors in both chemical and biological systems . Therefore, the future directions of this compound could involve further exploration of these applications.

Eigenschaften

IUPAC Name |

5,6,7,9-tetrahydro-[1,3]dioxolo[4,5-h]carbazol-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-10-3-1-2-7-8-4-11-12(17-6-16-11)5-9(8)14-13(7)10/h4-5,14H,1-3,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEDWRANDXVVHNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)NC3=CC4=C(C=C23)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8,9-dihydro-5H-[1,3]dioxolo[4,5-b]carbazol-6(7H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,3s,5S)-3-(pyridin-2-yloxy)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2511853.png)

![(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2511854.png)

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2511856.png)

![8-chloro-2-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2511857.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2511863.png)

![4-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4H-chromene-2-carboxamide](/img/structure/B2511872.png)

![N-(3-chlorophenyl)-2-(3-{[(4-methylphenyl)carbamoyl]methyl}-2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide](/img/structure/B2511873.png)

![N-(3-chlorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2511875.png)